molecular formula C15H22N6OS B2661481 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 941941-57-7

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2661481
CAS No.: 941941-57-7
M. Wt: 334.44
InChI Key: IVTQDUYZOYVYNT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in kinase inhibitor development due to its ability to mimic purine nucleotides. Key structural features include:

  • Position 4: Isopropylamino group, contributing to hydrophobic interactions in target binding.
  • Position 6: Methylthio substituent, enhancing electron-withdrawing effects and metabolic stability.
  • Position 1: Ethyl-linked cyclopropanecarboxamide, which improves solubility and modulates steric bulk .

While its exact therapeutic application is unspecified, analogs of this scaffold are frequently investigated in oncology and immunology for targeting kinases like PI3K, mTOR, or JAK .

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6OS/c1-9(2)18-12-11-8-17-21(13(11)20-15(19-12)23-3)7-6-16-14(22)10-4-5-10/h8-10H,4-7H2,1-3H3,(H,16,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTQDUYZOYVYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors

    Formation of Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine ring.

    Introduction of Isopropylamino and Methylthio Groups: These groups are introduced through nucleophilic substitution reactions using reagents such as isopropylamine and methylthiol.

    Attachment of Cyclopropanecarboxamide Moiety: The final step involves the coupling of the pyrazolopyrimidine intermediate with cyclopropanecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazolopyrimidine derivatives.

    Substitution: Various substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

The compound exhibits significant anticancer properties through its ability to inhibit key signaling pathways involved in tumor growth. Specifically, it acts as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), both crucial for cancer cell proliferation and angiogenesis.

  • Mechanism of Action :
    • Inhibition of EGFR and VEGFR2 leads to reduced tumor cell proliferation and induction of apoptosis.
    • IC50 values have been reported between 0.3 to 24 µM across various cancer cell lines, indicating substantial potency.
  • Case Studies :
    • In vitro Studies : Research demonstrated that the compound effectively inhibited tumor growth in MCF-7 breast cancer cells, leading to decreased cell migration and disrupted cell cycle progression.
    • Molecular Docking : Studies indicated a strong binding affinity to target proteins, further validating its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)MechanismOutcome
MCF-70.3EGFR/VEGFR2 inhibitionReduced proliferation
A5495Apoptosis inductionDecreased migration
HeLa24Cell cycle disruptionIncreased apoptosis

1.2 Antimicrobial Properties

Recent studies have also highlighted the antimicrobial potential of this compound, particularly against resistant strains of bacteria.

  • Mechanism of Action :
    • The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Case Studies :
    • In vitro Testing : The compound displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table 2: Summary of Antimicrobial Activity

Bacterial StrainMIC (µg/mL)MechanismOutcome
Staphylococcus aureus15Cell wall synthesis inhibitionGrowth inhibition
Escherichia coli20Protein synthesis inhibitionSignificant reduction in viability

Industrial Applications

The compound's unique structure allows for potential applications in various industrial sectors, including pharmaceuticals and agrochemicals.

2.1 Pharmaceutical Development

Due to its biological activities, this compound is being explored for formulation into novel drug candidates targeting cancer and infectious diseases.

  • Synthetic Routes : The synthesis involves multi-step organic reactions that can be optimized for large-scale production while maintaining high purity levels.

2.2 Agrochemical Potential

Research is ongoing into the use of this compound as a pesticide or herbicide due to its biological activity against specific pathogens affecting crops.

Mechanism of Action

The mechanism of action of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of kinases or other signaling proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

a) N-{2-[6-(Methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopropanecarboxamide (RN: 941985-93-9)
  • Position 4: Morpholino group (cyclic tertiary amine) replaces isopropylamino.
  • Impact: Morpholino increases polarity and solubility compared to the hydrophobic isopropyl group. This may enhance bioavailability but reduce membrane permeability.
  • Structural Similarity : Retains the methylthio (position 6) and cyclopropanecarboxamide ethyl chain, suggesting shared kinase-targeting mechanisms .
b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
  • Position 4: Amino group with a benzenesulfonamide substituent.
  • Impact: Sulfonamide groups are known to enhance target affinity in kinase inhibitors (e.g., VEGFR inhibitors). The fluorinated chromenone moiety may improve metabolic stability and selectivity .

Core Heterocycle Modifications

a) Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Derivatives
  • Core Structure : Replaces pyrazolo[3,4-d]pyrimidine with a fused imidazo-pyrrolo-pyrazine system.
  • Impact : Expanded aromatic systems may increase binding affinity but reduce synthetic accessibility. The use of tosyl and allyl groups in synthesis (e.g., via Lawesson’s reagent and Hg(II) trifluoroacetate) highlights complex reactivity profiles .

Tabulated Comparison of Key Compounds

Compound Name / ID Position 4 Substituent Position 6 Substituent Core Structure Notable Features
Target Compound Isopropylamino Methylthio Pyrazolo[3,4-d]pyrimidine Cyclopropanecarboxamide ethyl chain
N-{2-[6-(Methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopropanecarboxamide Morpholino Methylthio Pyrazolo[3,4-d]pyrimidine Enhanced solubility
Imidazo-pyrrolo-pyrazine Derivatives () Varied Allyl/Tosyl Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Complex synthesis, Hg(II) involvement
4-(4-Amino-...)benzenesulfonamide () Benzenesulfonamide Fluorinated chromenone Pyrazolo[3,4-d]pyrimidine Fluorine-enhanced stability/affinity

Biological Activity

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound with significant biological activity. This article aims to provide a detailed overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C20H26N6O3S
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 946282-38-8

The compound acts primarily as an antagonist of certain purinergic receptors, particularly P2Y12 receptors, which play a crucial role in platelet aggregation and cardiovascular function. By inhibiting these receptors, the compound may reduce thrombus formation and has potential implications in treating cardiovascular diseases.

In Vitro Studies

In vitro studies have shown that this compound exhibits potent inhibitory effects on platelet aggregation induced by ADP. The IC50 value for this inhibition has been reported to be approximately 9.8 μM, indicating a strong affinity for the P2Y12 receptor .

In Vivo Studies

In vivo studies in animal models have demonstrated that administration of the compound significantly reduces thrombus weight and improves survival rates in models of induced thrombosis. For instance, one study indicated a reduction in thrombus size by over 50% compared to control groups .

Case Studies

  • Cardiovascular Disease Model : In a study involving rats with induced thrombosis, treatment with this compound resulted in a marked decrease in mortality rates and thrombus formation compared to untreated controls.
  • Cancer Research : Preliminary research suggests that this compound may also exhibit anti-cancer properties by modulating pathways associated with cell proliferation and apoptosis. In vitro assays indicated that it could enhance apoptosis in cancer cell lines .

Summary of Findings

Study TypeEffect ObservedIC50 Value
In VitroPlatelet aggregation inhibition9.8 μM
In VivoReduced thrombus weight>50% reduction
Cancer ResearchEnhanced apoptosis in cancer cell linesNot specified

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